2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Pancreatic lipase inhibition Covalent warhead design Anti-obesity drug discovery

A fully synthetic hybrid linking 6,7-dimethoxy-4-oxoquinazoline to tryptamine via a non-electrophilic acetamide bridge. Unlike α-ketoamide PL inhibitors (IC₅₀ ~4.7 μM), this compound lacks the covalent serine-trapping warhead—ideal for non-covalent fragment screening (NMR/SPR) and affinity proteomics without confounding target modification. Free indole NH enables straightforward biotinylation or matrix immobilization. Favorable profile: LogD 1.64, PSA 96 Ų, zero Rule-of-5 violations. Catalogued as InterBioScreen STOCK1N-73727 for immediate HTS deployment. Modular linker supports rapid parallel SAR via single-step amide coupling, reducing cost per analog vs. multi-step α-ketoamide syntheses.

Molecular Formula C22H22N4O4
Molecular Weight 406.4 g/mol
Cat. No. B11001097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Molecular FormulaC22H22N4O4
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CNC4=CC=CC=C43)OC
InChIInChI=1S/C22H22N4O4/c1-29-19-9-16-18(10-20(19)30-2)25-13-26(22(16)28)12-21(27)23-8-7-14-11-24-17-6-4-3-5-15(14)17/h3-6,9-11,13,24H,7-8,12H2,1-2H3,(H,23,27)
InChIKeyUSWKZULMEDYZBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide (CAS 1071915-68-8; MF C₂₂H₂₂N₄O₄; MW 406.43 g/mol) is a fully synthetic hybrid molecule that covalently links a 6,7-dimethoxy-4-oxoquinazoline core to a tryptamine-derived indole-3-ethylamine fragment via a simple acetamide (–CH₂–C(=O)–NH–) bridge . The 6,7-dimethoxyquinazoline scaffold is recognized as a privileged pharmacophore in fragment-based drug discovery, having yielded clinical kinase inhibitors (e.g., EGFR, VEGFR-2) and anti-parasitic leads [1][2]. The compound is catalogued in the InterBioScreen natural product-like screening collection (ID STOCK1N-73727) and commercial supplier inventories, indicating availability for high-throughput screening and medicinal chemistry follow-up [3].

Why In-Class Indole-Quinazolinone Hybrids Cannot Be Freely Interchanged: The Acetamide-Linker Differentiation of 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide


The indole-quinazolinone hybrid chemical space contains at least two mechanistically distinct subclasses defined by the linker chemistry between the pharmacophoric elements. The published pancreatic lipase (PL) inhibitors 9ak (IC₅₀ = 4.86 μM) and 13be (IC₅₀ = 4.71 μM) incorporate an α-ketoamide (oxoacetamide, –CO–C(=O)–NH–) warhead capable of covalent, competitive engagement with the catalytic Ser152 of PL [1][2]. In contrast, the target compound possesses a simple acetamide (–CH₂–C(=O)–NH–) linker that lacks the electrophilic carbonyl required for covalent serine trapping. This single-bond oxidation-state difference fundamentally alters the compound's reactivity profile, target engagement mechanism, and metabolic stability. Furthermore, the unsubstituted indole NH in the target compound distinguishes it from 5-substituted analogs (e.g., 5-chloro, 5-methoxy) that exhibit divergent physicochemical properties (ΔcLogP ≥ 0.8 units) and target selectivity profiles . Generic substitution without quantitative, assay-matched comparison therefore carries a high risk of misallocating screening resources.

Quantitative Differentiation Evidence: 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide vs. Closest Analogs and In-Class Candidates


Linker Chemistry Distinction: Simple Acetamide vs. α-Ketoamide (Oxoacetamide) Warhead in Pancreatic Lipase Inhibitor Series

The target compound employs a simple acetamide linker (–CH₂–C(=O)–NH–) bridging the quinazolinone N3 position and the tryptamine ethylamine group. This contrasts directly with the α-ketoamide (oxoacetamide, –C(=O)–C(=O)–NH–) warhead present in all published indole-quinazolinone PL inhibitors from the BITS Pilani series [1][2]. In those series, the electrophilic α-keto carbonyl engages the catalytic Ser152 of PL, as confirmed by SeeSAR covalent inhibition analysis and competitive Ki determinations (9ak Ki = 1.648 μM; 13be Ki = 1.826 μM) [1][2]. The target compound's acetamide linker lacks this electrophilic center, meaning it cannot form the same covalent enzyme-inhibitor adduct. This linker difference also impacts synthetic tractability: acetamide formation proceeds under milder conditions than α-ketoamide installation, which typically requires oxalyl chloride or activated oxalate intermediates [1].

Pancreatic lipase inhibition Covalent warhead design Anti-obesity drug discovery Structure-activity relationship

Indole Substitution Pattern: Unsubstituted Tryptamine Moiety vs. 5-Substituted Analogs—Physicochemical and Selectivity Implications

The target compound bears an unsubstituted 1H-indole ring (tryptamine fragment), whereas closely related catalog analogs carry 5-chloro or 5-methoxy substituents on the indole. The 5-chloro analog (N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide, MW 440.89) has a reported HDAC3 IC₅₀ of 1.80 nM in a commercial panel screen (BindingDB CHEMBL5269123) [1]. The target compound's unsubstituted indole confers lower molecular weight (406.43 vs. 440.89 for 5-Cl), reduced lipophilicity (predicted ΔcLogP ≈ −0.8 to −1.0 units), and an additional hydrogen-bond donor (indole NH), collectively yielding a more favorable ligand efficiency profile for fragment-based screening cascades. The unsubstituted indole NH also preserves the full tryptamine pharmacophore, which is critical for engaging melatonin (MT₁/MT₂) and serotonin (5-HT) receptor subfamilies, as demonstrated in quinazoline-agomelatine hybrid series [2].

Physicochemical profiling Ligand-lipophilicity efficiency Off-target prediction Parallel SAR

Scaffold Prerogative: 6,7-Dimethoxyquinazoline Core as a Privileged Pharmacophore with Documented Polypharmacology

The 6,7-dimethoxyquinazoline core has been independently validated as a privileged pharmacophore in fragment-based drug design. A dedicated fragment-development study demonstrated that this scaffold possesses intrinsic drug-like properties and has been derivatized into both anti-trypanosomiasis candidates (via high-throughput screening and protein pull-down target identification) and anti-cancer leads targeting EPH receptor A2 [1]. In parallel, 4-anilino-6,7-dimethoxyquinazolines constitute a well-established kinase inhibitor chemotype with clinical precedent: derivatives such as PD 153035 inhibit EGFR tyrosine kinase with IC₅₀ values in the low nanomolar range [2]. The target compound differentiates itself from these 4-anilino series by bearing a 4-oxo (quinazolinone) rather than 4-amino substitution and an N3-acetamide side chain rather than C4-substitution, creating a distinct vector for fragment growth that is orthogonal to the well-explored 4-anilino SAR [3].

Fragment-based drug design Privileged scaffold Kinase inhibition Antiparasitic drug discovery

Physicochemical Property Differentiation: Lipophilicity, PSA, and Rule-of-5 Compliance vs. Published PL Inhibitor Leads

The target compound's computed physicochemical profile places it in a more favorable drug-like space compared to the lipophilic PL inhibitor leads 9ak and 13be, which carry additional hydrophobic substituents on the quinazolinone core. The target compound has a predicted LogD (pH 7.4) of 1.64 and topological PSA of 96.02 Ų, with zero Rule-of-5 violations [1]. While explicit LogD values for 9ak and 13be are not directly reported, these published leads bear a 2-ethyl substituent on the quinazolinone and a propyl linker respectively, both expected to increase LogD by ~0.5–1.5 log units. The lower LogD of the target compound predicts superior aqueous solubility and reduced phospholipidosis risk, advantageous properties for both in vitro screening (reduced aggregate-based false positives) and in vivo pharmacokinetic development [2]. The compound's 7 rotatable bonds and moderate PSA also place it within favorable oral bioavailability parameter space.

Drug-likeness ADME prediction Lipophilic ligand efficiency Parallel medicinal chemistry

Synthetic Tractability and Intermediate Versatility vs. α-Ketoamide Hybrid Series

The target compound's acetamide linker is assembled via straightforward N-alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with 2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide, or via carbodiimide-mediated coupling of the corresponding acetic acid intermediate with tryptamine . This contrasts with the multi-step α-ketoamide synthesis in the published PL inhibitor series, which requires: (i) preparation of the indolyl oxoacetate via Friedel-Crafts acylation of indole with methyl oxalyl chloride, (ii) separate synthesis of the N-(3-aminopropyl)quinazolinone, and (iii) final amide coupling [1][2]. The target compound's convergent assembly from commercially available 6,7-dimethoxyquinazolin-4(3H)-one (CAS 13794-91-3) and tryptamine (CAS 61-54-1) makes it accessible in 2–3 steps vs. 5–7 steps for α-ketoamide analogs, enabling faster SAR expansion and analog library generation.

Parallel synthesis Chemical accessibility Building block strategy SAR expansion

Optimal Research and Industrial Application Scenarios for 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide


Fragment-Based and Diversity-Oriented Screening Libraries for Underexplored Quinazolinone Chemical Space

The compound serves as an ideal entry point for fragment-based screening campaigns targeting the N3-substituted quinazolinone topology—a region of 6,7-dimethoxyquinazoline chemical space orthogonal to the extensively mined 4-anilino kinase inhibitor series [1]. Its favorable physicochemical profile (LogD 1.64, PSA 96 Ų, zero Rule-of-5 violations) and unsubstituted indole NH make it an attractive fragment for NMR-based and SPR-based screening against protein targets with indole-recognition sites, including melatonin receptors, serotonin receptors, and bromodomains [2]. The compound is catalogued in the InterBioScreen natural product-like diversity collection (ID STOCK1N-73727), confirming its suitability for high-throughput screening infrastructure .

Parallel SAR Expansion via the Acetamide Linker as a Modular Growth Vector

The simple acetamide linker enables rapid parallel derivatization: the carboxylic acid intermediate (2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid) can be coupled with diverse amine libraries (tryptamines, benzylamines, heterocyclic amines) using standard amide coupling reagents, generating 50–200 compound sublibraries in a single synthesis campaign [1]. This modularity is quantitatively superior to the α-ketoamide series, which requires ~3–4 additional synthetic steps and moisture-sensitive oxalyl chloride handling per analog [2]. For industrial medicinal chemistry teams, this step-count reduction directly lowers the fully loaded cost per compound and shortens SAR cycle time.

Target Identification and Chemical Proteomics Probe Development

Because the acetamide linker lacks the electrophilic α-keto warhead, the target compound is better suited as a non-covalent probe for chemical proteomics approaches (e.g., affinity-based protein profiling, pull-down with immobilized analog) where covalent modification would confound target identification [1]. The unsubstituted indole NH also provides a convenient handle for linker attachment via N-alkylation without perturbing the core pharmacophore, enabling straightforward generation of affinity chromatography matrices or biotinylated probes [2].

Melatonergic and Serotonergic Receptor Screening Panels

The tryptamine (indole-3-ethylamine) substructure is the endogenous pharmacophore for melatonin (MT₁/MT₂) and serotonin (5-HT) receptor families. The quinazoline-agomelatine hybrid series demonstrated that quinazoline scaffolds carrying ethylamide lateral chains can yield potent sub-μM MT₁/MT₂ ligands, with compound 11c showing the most balanced affinity profile [1]. The target compound's acetamide-tryptamine topology maps onto this pharmacophore model, positioning it as a candidate for melatonin receptor panel screening. Its lower lipophilicity compared to agomelatine (LogD ~1.6 vs. ~2.3) may confer superior aqueous solubility for in vitro assay compatibility [2].

Quote Request

Request a Quote for 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.